3-Benzyl-4-bromophenol 3-Benzyl-4-bromophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18797115
InChI: InChI=1S/C13H11BrO/c14-13-7-6-12(15)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2
SMILES:
Molecular Formula: C13H11BrO
Molecular Weight: 263.13 g/mol

3-Benzyl-4-bromophenol

CAS No.:

Cat. No.: VC18797115

Molecular Formula: C13H11BrO

Molecular Weight: 263.13 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-4-bromophenol -

Specification

Molecular Formula C13H11BrO
Molecular Weight 263.13 g/mol
IUPAC Name 3-benzyl-4-bromophenol
Standard InChI InChI=1S/C13H11BrO/c14-13-7-6-12(15)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2
Standard InChI Key AAKDZRSRJYWOLN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)Br

Introduction

Chemical Structure and Nomenclature

Structural Identification

3-Benzyl-4-bromophenol (C₁₃H₁₁BrO) consists of a phenol core substituted with a benzyl group (-CH₂C₆H₅) at the 3-position and a bromine atom at the 4-position. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-bromo-3-(phenylmethyl)phenol. Its molecular weight is 263.13 g/mol, calculated based on isotopic composition .

Key Structural Features:

  • Phenolic hydroxyl group: Confers acidity (pKa ~10) and participation in hydrogen bonding.

  • Bromine atom: Enhances electrophilic substitution reactivity and influences lipophilicity.

  • Benzyl group: Contributes to steric bulk and modulates solubility in organic solvents.

Spectroscopic Characteristics

While spectral data for 3-benzyl-4-bromophenol are not explicitly reported, analogous compounds such as benzyl 4-bromophenyl ether (CAS 6793-92-6) provide reference benchmarks :

  • IR spectroscopy: Expected O-H stretch at ~3200 cm⁻¹ (phenolic), C-Br stretch at ~600 cm⁻¹.

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), benzyl methylene (δ 3.8–4.2 ppm).

    • ¹³C NMR: Quaternary carbons adjacent to Br (δ 120–130 ppm), phenolic carbon (δ 150–160 ppm) .

Synthesis and Industrial Production

Diazotization-Bromination-Reduction Pathway

A patent (CN102060717A) outlines a three-step synthesis for 3-amino-4-bromophenol, which could be adapted for 3-benzyl-4-bromophenol :

  • Diazotization: React 3-nitro-4-aminophenol with NaNO₂ in hydrobromic acid (0–10°C, 1–3 hours).

  • Bromination: Treat the diazonium salt with cuprous bromide in HBr (40–50°C) to yield 3-nitro-4-bromophenol.

  • Reduction: Reduce the nitro group using hydrazine hydrate and an iron oxide catalyst (50–100°C, 2–5 hours) .

Industrial Scalability

Key parameters for large-scale production:

  • Yield optimization: Pilot studies report 60–70% yields for analogous bromophenols .

  • Purification: Recrystallization from ethanol-water mixtures (melting point: 60–63°C) .

Physicochemical Properties

Thermodynamic Data

Based on benzyl 4-bromophenyl ether (CAS 6793-92-6) :

PropertyValue
Density (g/cm³)1.4 ± 0.1
Boiling Point (°C)340.6 ± 17.0
Melting Point (°C)60–63 (lit.)
Flash Point (°C)140.0 ± 7.0

Solubility and Stability

  • Solubility:

    • Polar solvents: Moderate in ethanol, methanol.

    • Nonpolar solvents: Low in hexane, toluene.

  • Stability:

    • Photolabile (Br-C bond dissociation energy: ~70 kcal/mol).

    • Susceptible to oxidative degradation at >100°C.

Biological and Chemical Applications

Antioxidant Activity

Bromophenol derivatives like bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) exhibit potent antioxidant effects via Nrf2-mediated pathways :

  • ROS scavenging: BTDE reduces H₂O₂-induced ROS by 40–50% at 10 μM .

  • Enzyme modulation: Increases SOD activity by 1.5-fold and decreases GSSG/GSH ratio by 30% .

Hypothetical Mechanism for 3-Benzyl-4-Bromophenol:

  • The benzyl group may enhance membrane permeability, facilitating intracellular antioxidant effects.

  • Bromine’s electron-withdrawing effect could stabilize phenolic radicals.

Pharmaceutical Intermediate

3-Benzyl-4-bromophenol’s structure aligns with kinase inhibitor scaffolds:

  • Piperidine derivatives: Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate (CAS 2061979-51-7) shows potential in neurology.

  • Anticancer agents: Bromine enhances DNA intercalation capacity in vitro.

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